Synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
Synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
This guide provides a comprehensive overview of the synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a compound of interest for researchers and professionals in drug development and organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility.
Strategic Approach to Synthesis
The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is most effectively achieved through a two-step sequence. This strategy involves the initial formation of an amide bond, followed by the selective reduction of a nitro group. This approach is predicated on the commercial availability and reactivity of the starting materials, as well as the chemoselectivity of the chosen reactions.
The retrosynthetic analysis reveals a disconnection at the amide bond and the amino group, leading to two key precursors: 2-methoxy-5-nitroaniline and 3-methylbenzoyl chloride. The latter can be readily prepared from 3-methylbenzoic acid.
Step 1: Amide Bond Formation via Schotten-Baumann Reaction
The initial step involves the acylation of 2-methoxy-5-nitroaniline with 3-methylbenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is a robust and widely used method for synthesizing amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]
The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]
Step 2: Selective Reduction of the Aromatic Nitro Group
The second step focuses on the reduction of the nitro group in the intermediate, N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide, to the corresponding primary amine. Several reagents are effective for this transformation, including metals in acidic media (e.g., Sn/HCl, Zn/HCl) and metal salts like tin(II) chloride (SnCl2).[5][6][7][8][9] Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable, often cleaner, alternative.[6][9]
The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this particular synthesis, tin(II) chloride offers a mild and effective option.[6][7]
Experimental Protocols
Synthesis of 3-Methylbenzoyl chloride
This precursor can be synthesized from 3-methylbenzoic acid.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid.
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Slowly add an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF).[10]
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Heat the reaction mixture under reflux until the evolution of HCl and SO2 gases ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used directly or purified by vacuum distillation.
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Synthesis of N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide
-
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.
-
Add a slight excess of a non-nucleophilic base, such as triethylamine.
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Cool the mixture in an ice bath.
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Slowly add a solution of 3-methylbenzoyl chloride in the same solvent to the cooled mixture.
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Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
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Synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
-
Procedure:
-
Dissolve the N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide intermediate in a suitable solvent, such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the final product by recrystallization or column chromatography.
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Synthetic Workflow Diagram
Caption: Synthetic route for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.
Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: To identify the key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Expected Characterization Data
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching of amine and amide), ~1640 (C=O stretching of amide), ~1600, ~1500 (C=C stretching of aromatic rings), ~1250 (C-O stretching of methoxy) |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl group protons, broad singlets for the amine and amide protons. |
| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbon. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₅H₁₆N₂O₂ (256.30 g/mol ). |
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Characterization Workflow Diagram
Sources
- 1. Lab Reporter [fishersci.it]
- 2. pearson.com [pearson.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
